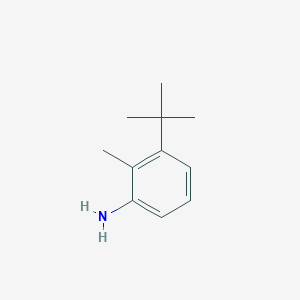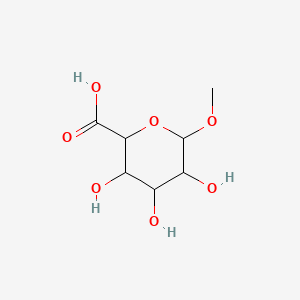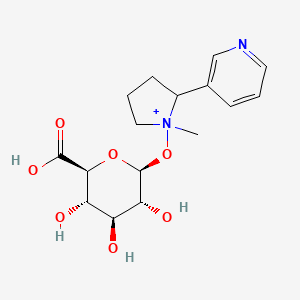
Nicotine-N-beta-glucuronide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotine N-beta-D-Glucuronide is a metabolite of nicotine, formed through the process of glucuronidation. This compound is significant in the study of nicotine metabolism and its effects on the human body. It is often used as a biomarker to measure nicotine exposure and metabolism in various biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nicotine N-beta-D-Glucuronide typically involves the glucuronidation of nicotine. This process can be achieved through enzymatic reactions using glucuronosyltransferase enzymes. The reaction conditions often include the presence of uridine diphosphate glucuronic acid as a cofactor, and the reaction is carried out in a buffered aqueous solution at a controlled pH and temperature .
Industrial Production Methods
Industrial production of Nicotine N-beta-D-Glucuronide may involve the use of bioreactors where the enzymatic glucuronidation process is scaled up. The conditions are optimized for maximum yield, including the concentration of nicotine, the enzyme, and the cofactor, as well as the reaction time and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
Nicotine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and the release of nicotine and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using glucuronosyltransferase and uridine diphosphate glucuronic acid.
Major Products Formed
The major products formed from the hydrolysis of Nicotine N-beta-D-Glucuronide are nicotine and glucuronic acid .
Applications De Recherche Scientifique
Nicotine N-beta-D-Glucuronide is widely used in scientific research, particularly in the fields of toxicology, pharmacology, and medicine. It serves as a biomarker for nicotine exposure and metabolism, helping researchers understand the pharmacokinetics and pharmacodynamics of nicotine. Additionally, it is used in studies investigating the effects of nicotine on cognitive function and its potential role in neurodegenerative diseases .
Mécanisme D'action
The mechanism of action of Nicotine N-beta-D-Glucuronide involves its formation through the glucuronidation of nicotine. This process is catalyzed by glucuronosyltransferase enzymes, which transfer a glucuronic acid moiety to nicotine, making it more water-soluble and easier to excrete from the body. The molecular targets involved include the nicotinic acetylcholine receptors, which are affected by the presence of nicotine and its metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cotinine N-beta-D-Glucuronide
- Trans-3’-Hydroxycotinine O-beta-D-Glucuronide
- Nicotine N-oxide
Uniqueness
Nicotine N-beta-D-Glucuronide is unique in its specific formation pathway and its role as a direct metabolite of nicotine. Unlike other nicotine metabolites, it is formed through a conjugation reaction, making it more water-soluble and facilitating its excretion from the body. This property makes it particularly useful as a biomarker for nicotine exposure .
Propriétés
Formule moléculaire |
C16H23N2O7+ |
|---|---|
Poids moléculaire |
355.36 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O7/c1-18(7-3-5-10(18)9-4-2-6-17-8-9)25-16-13(21)11(19)12(20)14(24-16)15(22)23/h2,4,6,8,10-14,16,19-21H,3,5,7H2,1H3/p+1/t10?,11-,12-,13+,14-,16-,18?/m0/s1 |
Clé InChI |
IQBZLXMLDRESRS-WFKWWHKSSA-O |
SMILES isomérique |
C[N+]1(CCCC1C2=CN=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
C[N+]1(CCCC1C2=CN=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)

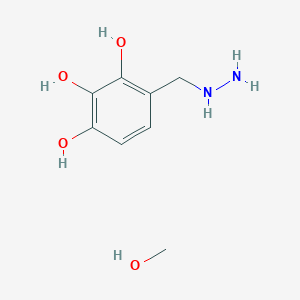

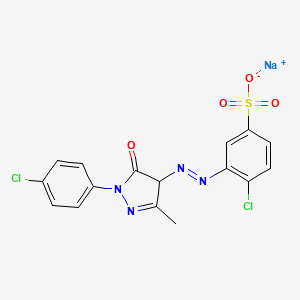


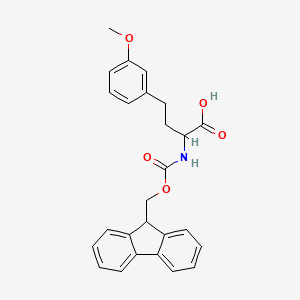

![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
